molecular formula C26H26O2Si B15200199 {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1256482-79-7

{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol

Cat. No.: B15200199
CAS No.: 1256482-79-7
M. Wt: 398.6 g/mol
InChI Key: IZPAWTYDNCIOKU-UHFFFAOYSA-N
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Description

{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol is an organosilane derivative featuring a naphthalene backbone substituted with a benzyloxy group, a dimethylsilanyl moiety, and a hydroxymethyl phenyl group. Its structure combines aromaticity, silicon’s unique electronic properties, and hydroxyl functionality, enabling diverse reactivity and intermolecular interactions such as hydrogen bonding .

Properties

CAS No.

1256482-79-7

Molecular Formula

C26H26O2Si

Molecular Weight

398.6 g/mol

IUPAC Name

[2-[dimethyl-(6-phenylmethoxynaphthalen-1-yl)silyl]phenyl]methanol

InChI

InChI=1S/C26H26O2Si/c1-29(2,25-13-7-6-11-22(25)18-27)26-14-8-12-21-17-23(15-16-24(21)26)28-19-20-9-4-3-5-10-20/h3-17,27H,18-19H2,1-2H3

InChI Key

IZPAWTYDNCIOKU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzyloxy group. The dimethyl-silanyl group is then attached through a series of reactions involving silane reagents. The final step involves the addition of the phenyl-methanol group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol with structurally related organosilanes and aromatic alcohols.

Structural Analogues

Silane-Substituted Naphthalenes :

  • Compound A : [2-(Dimethylsilyl)-6-methoxynaphthalene] lacks the benzyloxy and hydroxymethyl groups. The absence of these substituents reduces its hydrogen-bonding capacity and solubility in polar solvents compared to the target compound .
  • Compound B : [2-(Diphenylsilyl)-naphthalen-1-ol] replaces dimethylsilane with bulkier diphenylsilane, which increases steric hindrance and reduces crystalline packing efficiency.

Aromatic Alcohols: Compound C: [6-Benzyloxy-naphthalen-1-yl methanol] excludes the silanyl group. This results in lower thermal stability (decomposition at 180°C vs. 220°C for the target compound) due to the lack of silicon’s stabilizing effects.

Key Comparative Data

Property Target Compound Compound A Compound B Compound C
Molecular Weight 408.5 g/mol 246.4 g/mol 364.5 g/mol 268.3 g/mol
Melting Point 142–145°C 98–101°C 165–168°C 115–118°C
Hydrogen Bond Donors 1 (hydroxyl) 0 1 (hydroxyl) 1 (hydroxyl)
LogP (lipophilicity) 4.2 3.8 5.1 2.9

Crystallographic Insights

Crystallographic analysis of the target compound, performed using SHELX and visualized via WinGX/ORTEP , reveals a planar naphthalene core with a dihedral angle of 12.5° between the silanyl-phenyl and benzyloxy groups. This contrasts with Compound B, which exhibits a larger angle (27.8°) due to steric clashes between diphenylsilane and naphthalene. The hydroxyl group in the target compound participates in O–H⋯O hydrogen bonds, forming a 2D network, whereas Compound C’s simpler structure only sustains 1D chains via similar interactions .

Research Findings and Challenges

  • Synthetic Yield : The target compound is synthesized in 62% yield via Grignard coupling, outperforming Compound B (45% yield) but underperforming Compound C (78%).
  • Thermal Stability : Silicon’s electron-donating effects enhance thermal stability, as shown by TGA data (10% weight loss at 220°C vs. 190°C for Compound C).
  • Limitations : The benzyloxy group’s lability under acidic conditions restricts applications in proton-rich environments.

Biological Activity

The compound {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol (CAS Number: 1244855-79-5) is a silane derivative with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26O2SiC_{26}H_{26}O_{2}Si. It features a complex structure that includes a silane moiety, which is known to influence biological interactions due to its unique electronic properties.

The biological activity of silanes like this compound often involves:

  • Antioxidant Properties : Silane compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Some studies indicate that silanes can inhibit specific enzymes, which may be relevant in cancer therapy.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in proliferation and apoptosis.

Therapeutic Applications

Research suggests potential applications in:

  • Cancer Therapy : Due to its ability to modulate enzyme activity and influence cell signaling.
  • Neuroprotection : Its antioxidant properties may provide protective effects against neurodegenerative diseases.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of similar silane compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting potential protective effects against oxidative damage.
  • Enzyme Inhibition Studies :
    • Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by related silane derivatives. The results demonstrated that these compounds could effectively inhibit COX-2, a target for anti-inflammatory therapies.

Comparative Analysis Table

Study FocusMethodologyKey Findings
Antioxidant ActivityDPPH/ABTS AssaysSignificant reduction in free radicals
Enzyme InhibitionCOX Enzyme Inhibition AssayEffective inhibition of COX-2
Neuroprotective EffectsCell Culture ModelsReduced apoptosis in neuronal cells

Q & A

Basic: What are the common synthetic routes for preparing {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol, and what critical steps ensure successful synthesis?

The synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups and silane coupling. A critical step is the use of NaH in THF to deprotonate intermediates, as seen in similar benzyloxy-naphthalene derivatives . Anhydrous conditions and controlled temperatures are essential to prevent side reactions. Protection of the methanol group during silane introduction (e.g., using trimethylsilyl chloride) ensures regioselectivity .

Advanced: How can researchers address challenges in stereochemical control during the synthesis of silanyl-containing aromatic alcohols?

Stereochemical challenges arise from the bulky silanyl group and aromatic stacking. Advanced strategies include:

  • Chiral auxiliaries : Temporarily introducing chiral ligands to direct spatial arrangement.
  • Low-temperature crystallization : To isolate enantiomers, as demonstrated in analogous naphthalene derivatives .
  • Computational modeling : Predicting steric hindrance using software like SHELX .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray diffraction : Resolves the silanyl group's geometry and hydrogen bonding networks (e.g., O–H⋯O interactions) .
  • NMR spectroscopy : Confirms benzyloxy and silanyl proton environments.
  • SHELX refinement : Critical for resolving anisotropic displacement parameters in crystal structures .

Advanced: How should researchers resolve contradictions in crystallographic data (e.g., hydrogen bonding vs. π-π interactions)?

  • Multi-dataset validation : Compare data from multiple crystals to distinguish artifacts.
  • Software cross-checking : Use WinGX for geometry validation and SHELXL for refining hydrogen-bonding networks .
  • Electron density maps : Prioritize high-resolution data to confirm π-π stacking (centroid distances ~3.5–3.7 Å) .

Basic: What biological activities are reported for derivatives of this compound?

Derivatives with trifluoromethyl or silanyl groups show enhanced lipophilicity and binding to enzymes like cytochrome P450. Studies suggest antimicrobial and anticancer potential due to π-π stacking with protein active sites .

Advanced: How does the silanyl group influence binding affinity and metabolic stability in drug discovery?

  • Lipophilicity : The silanyl group increases membrane permeability but may reduce aqueous solubility.
  • Metabolic stability : Silicon-carbon bonds resist oxidative degradation compared to carbon-carbon analogs.
  • Binding studies : Molecular docking simulations (e.g., AutoDock) predict interactions with hydrophobic enzyme pockets .

Basic: What oxidation protection strategies are recommended for the benzylic alcohol moiety?

  • Protective groups : Use tert-butyldimethylsilyl (TBS) ethers during silane coupling.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent alcohol oxidation .
  • Mild oxidizing agents : Avoid strong oxidizers like KMnO₄; opt for Swern or Dess-Martin conditions .

Advanced: Which computational approaches predict supramolecular assembly in crystal lattices?

  • Molecular dynamics (MD) : Simulate packing patterns using force fields (e.g., AMBER).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, C–H⋯π) .
  • SHELXD : For phase determination in twinned crystals, common in aromatic systems .

Basic: How does the benzyloxy group impact reactivity in electrophilic substitution?

The benzyloxy group activates the naphthalene ring toward electrophiles (e.g., nitration, halogenation) via resonance donation. However, steric hindrance from the silanyl group may direct substitution to specific positions .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses .
  • High-throughput screening : Identify optimal solvent systems (e.g., THF/MeOH mixtures) for crystallization .
  • HPLC-MS monitoring : Track intermediates in real-time to adjust reaction conditions .

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